5-乙基吡啶甲酸

描述

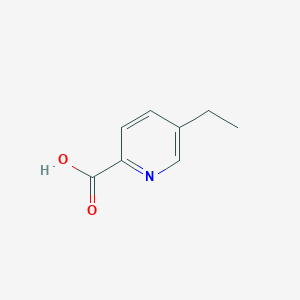

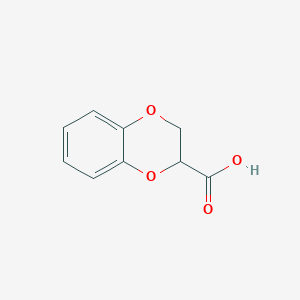

5-Ethylpicolinic acid is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan .

Molecular Structure Analysis

5-Ethylpicolinic acid contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

5-Ethylpicolinic acid is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .科学研究应用

Pharmacology: Antiviral and Immunomodulatory Applications

5-Ethylpicolinic acid: has been investigated for its role in pharmacology, particularly for its antiviral and immunomodulatory properties . It is a metabolite of tryptophan and plays a key role in zinc transport, which is crucial for the function of zinc finger proteins (ZFPs). These proteins are involved in viral replication and packaging, as well as in maintaining cellular homeostasis. By binding to ZFPs and altering their structure, 5-Ethylpicolinic acid disrupts their ability to bind zinc, thereby inhibiting their function and demonstrating potential as an antiviral agent.

Material Science: Synthesis of Active Esters

In material science, 5-Ethylpicolinic acid is used in the synthesis of active esters of picolinic acids, which are important intermediates in the production of various materials . These esters are utilized in creating polymers and other complex materials that require specific functional groups to impart desired properties such as stability, reactivity, or biocompatibility.

Chemical Synthesis: Intermediate for Complex Molecules

5-Ethylpicolinic acid: serves as an intermediate in the chemical synthesis of more complex molecules . Its carboxylic acid group is reactive and can be transformed into various derivatives, which are then used to synthesize a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes.

Analytical Chemistry: Chromatography Research

In analytical chemistry, 5-Ethylpicolinic acid is likely used in chromatography research to help in the separation and analysis of complex mixtures . Its unique properties may aid in the development of new chromatographic methods or materials that can improve the resolution and sensitivity of analytical techniques.

Life Sciences: Role in Cellular Metabolism

Carboxylic acids, such as 5-Ethylpicolinic acid , play a significant role in life sciences due to their presence in various stages of life cycles, including cellular metabolism . They are involved in critical processes such as the Krebs cycle, which is central to energy production in cells.

Chromatography: Lipidomics Research

5-Ethylpicolinic acid: might be used in lipidomics research within chromatography to analyze the complex lipidomes of natural systems . Its properties could be beneficial in separating lipid species, which is essential for understanding lipid functions and their role in health and disease.

Nanotechnology: Synthesis of Nanomaterials

The reactivity of 5-Ethylpicolinic acid makes it a candidate for use in nanotechnology, particularly in the synthesis of nanomaterials . Its ability to form esters and other derivatives can be exploited to create nanoparticles with specific characteristics for use in medical diagnostics, electronics, and catalysis.

Environmental Science: Soil Chemistry and Plant Nutrition

In environmental science, 5-Ethylpicolinic acid may contribute to soil chemistry and plant nutrition studies . As a carboxylic acid, it can influence the availability of nutrients in the soil and affect the growth and health of plants, which is vital for sustainable agriculture and ecosystem management.

安全和危害

The safety information for 5-Ethylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It is structurally similar to picolinic acid, which is known to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function

Biochemical Pathways

Picolinic acid plays a key role in zinc transport , which is crucial for numerous biochemical pathways. Disruption of zinc transport can affect these pathways and their downstream effects.

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo

属性

IUPAC Name |

5-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCDHIRSCJOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227814 | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpicolinic acid | |

CAS RN |

770-08-1 | |

| Record name | 5-Ethylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)

![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)